4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one
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Description
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.376. The purity is usually 95%.
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Scientific Research Applications
Lipophilic Coordination Compounds : The study by Zhang, Rettig, and Orvig (1991) discussed lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which share a structural similarity with the compound . These compounds were characterized using techniques like n-octanol/water partitioning, potentiometry, and single-crystal X-ray diffraction (Zhang, Rettig, & Orvig, 1991).
Structural Studies of Pyridinones : In a study by Nelson, Karpishin, Rettig, and Orvig (1988), a series of 3-hydroxy-2-methyl-4(1H)-pyridinones were prepared and studied by single-crystal X-ray diffraction, mass spectrometry, and infrared and proton NMR spectroscopies. This research offers insights into the physical and structural properties of compounds related to 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone (Nelson, Karpishin, Rettig, & Orvig, 1988).
Iron(III) Complexes : Schlindwein et al. (2006) synthesized new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes. The study included characterization by elemental analysis and thermogravimetric measurements, indicating their potential in metal chelation and biomedical applications (Schlindwein et al., 2006).
Alzheimer's Therapy Agents : Scott et al. (2011) designed molecules based on 3-hydroxy-4-(1H)-pyridinone framework for Alzheimer's therapy. These molecules sequester, redistribute, and/or remove metal ions, showcasing their therapeutic potential in neurodegenerative diseases (Scott et al., 2011).
Chelating Agents for Metal Decorporation : Santos, Gama, Gano, and Farkas (2005) developed bis-(3-hydroxy-4-pyridinone) derivatives of EDTA as potential therapeutic Al-chelating agents. This study included solution studies and biological assays to determine the efficacy of these agents in vivo aluminium removal (Santos, Gama, Gano, & Farkas, 2005).
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-11-13-22(15-17-9-5-12-21-14-17)20(24)18(19)10-4-8-16-6-2-1-3-7-16/h1-9,11-14,23H,10,15H2/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYTTXDXSVHFNM-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CN=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CC3=CN=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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